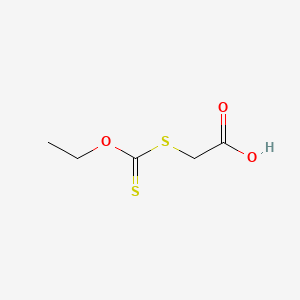Carboxymethyl ethylxanthate
CAS No.: 25554-84-1
Cat. No.: VC1962467
Molecular Formula: C5H8O3S2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25554-84-1 |
|---|---|
| Molecular Formula | C5H8O3S2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 2-ethoxycarbothioylsulfanylacetic acid |
| Standard InChI | InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7) |
| Standard InChI Key | CZLONQRTHUAGMG-UHFFFAOYSA-N |
| SMILES | CCOC(=S)SCC(=O)O |
| Canonical SMILES | CCOC(=S)SCC(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 25554-84-1 |
| Molecular Formula | C5H8O3S2 |
| Molecular Weight | 180.2 g/mol |
| Chemical Name | [(ethoxycarbonothioyl)thio]acetic acid |
| Synonyms | Ethyl xanthogeneacetic acid, 2-ethoxycarbothioylsulfanylacetic acid |
Chemical Structure and Properties
Carboxymethyl ethylxanthate features a distinctive molecular structure that contributes to its unique chemical behavior. The compound contains a sulfur atom that plays a critical role in its chemical reactivity and potential applications in various fields, including biochemistry and materials science.
Molecular Structure
The molecular structure of carboxymethyl ethylxanthate includes:
-
An ethoxy group (CH3CH2O-) attached to a thiocarbonyl carbon
-
A sulfur atom forming a thioester linkage
-
A carboxymethyl group (-CH2COOH) attached to the sulfur atom
This structure can be represented as CH3CH2OC(=S)SCH2COOH, highlighting the integration of the carboxymethyl group with the traditional ethylxanthate structure.
Physical Properties
Carboxymethyl ethylxanthate exhibits several distinctive physical properties:
| Property | Description |
|---|---|
| Appearance | White to light yellowish solid |
| Solubility | Enhanced water solubility compared to traditional xanthates due to the carboxymethyl group |
| Stability | Relatively stable under normal conditions, but may decompose under strongly acidic or basic conditions |
| Reactivity | Higher reactivity than simple xanthates due to the presence of the carboxyl group |
Chemical Properties
The chemical behavior of carboxymethyl ethylxanthate is primarily determined by:
-
The xanthate functional group (-OC(=S)S-), which confers strong metal-binding properties
-
The carboxyl group, which provides additional reactivity and pH-dependent behavior
-
The sulfur atoms, which enable strong coordination with various metal ions
Synthesis Methods
Carboxymethyl ethylxanthate can be synthesized through several methods, with variations depending on the desired purity and application.
General Synthesis Approach
The synthesis of xanthates, including carboxymethyl ethylxanthate, typically follows a general procedure that involves the reaction of alkali metal hydroxides with carbon disulfide and appropriate alcohols . The typical synthesis procedure for xanthates involves:
-
Formation of an alkali metal alcoholate (typically with sodium or potassium hydroxide)
-
Reaction with carbon disulfide to form the corresponding xanthate salt
-
For carboxymethyl ethylxanthate specifically, further reaction with a chloroacetic acid derivative
Detailed Synthesis Protocol
A more detailed synthesis protocol based on modified procedures from the Royal Society of Chemistry includes :
-
Preparation of ethyl xanthate salt by reacting ethanol with sodium hydroxide followed by carbon disulfide
-
Reaction of the ethyl xanthate salt with chloroacetic acid or sodium chloroacetate
-
Purification through recrystallization or column chromatography
Applications
Carboxymethyl ethylxanthate has diverse applications across multiple industries, with particularly important roles in mineral processing, materials science, and environmental remediation.
Mineral Flotation Applications
One of the most significant applications of carboxymethyl ethylxanthate is in mineral flotation processes, where it functions as a collector for various sulfide minerals .
Flotation Mechanism
In flotation processes, carboxymethyl ethylxanthate functions through:
-
Selective adsorption onto mineral surfaces, particularly sulfide minerals
-
Rendering the mineral surfaces hydrophobic (water-repellent)
-
Facilitating attachment to air bubbles, allowing targeted minerals to float to the surface for collection
Adsorption Studies
Research studies investigate the interaction of carboxymethyl ethylxanthate with mineral surfaces, examining:
-
The dependence on pH and collector concentration
-
Impact on surface properties like hydrophobicity
-
Mechanisms of adsorption onto different mineral types
Studies have shown that carboxymethyl ethylxanthate exhibits strong adsorption properties toward various sulfide minerals, making it an effective collector in froth flotation processes for mineral separation and concentration .
Material Synthesis Applications
Carboxymethyl ethylxanthate serves as an important precursor for the synthesis of various novel materials with interesting properties.
Nanoparticle Synthesis
The compound has been utilized in the synthesis of metal sulfide nanoparticles, where it can serve as:
-
A capping agent to control particle size and morphology
-
A source of sulfur for the formation of metal sulfide materials
Polymer Applications
In polymer chemistry, carboxymethyl ethylxanthate has potential applications in:
-
Controlled radical polymerization processes
-
Functionalization of polymer surfaces
-
Creation of sulfur-containing polymer materials with specialized properties
Environmental Applications
Carboxymethyl ethylxanthate is being investigated for its potential applications in environmental research and remediation.
Heavy Metal Removal
The compound shows promise in environmental remediation, particularly for:
-
Binding and removing heavy metals from contaminated water
-
Selective extraction of valuable metals from waste streams
-
Formation of stable metal complexes for safe disposal
Comparison with Related Compounds
Carboxymethyl ethylxanthate shares structural features with several other compounds but exhibits unique properties due to its distinctive molecular structure.
Comparison with Other Xanthates
Comparison with Carboxymethyl Cellulose
While sharing the carboxymethyl functional group, carboxymethyl cellulose (CMC) differs significantly from carboxymethyl ethylxanthate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume